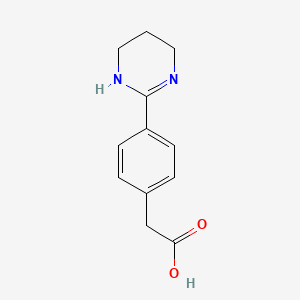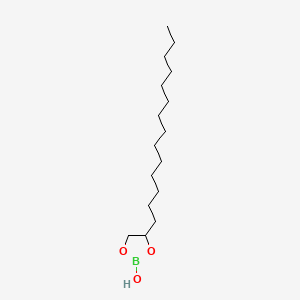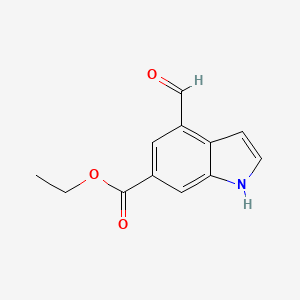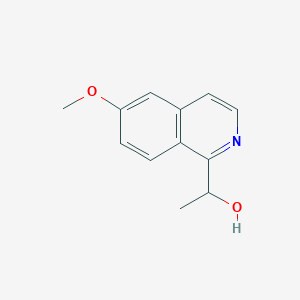
(S)-4-Methylhex-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Methylhex-2-ynoic acid is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methylhex-2-ynoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the alkylation of a propargyl alcohol derivative followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to maintain the stability of intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as catalytic hydrogenation and selective oxidation, with careful monitoring of reaction parameters to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Methylhex-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkyne group into a diketone or carboxylic acid derivative.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or organometallic reagents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alkenes, alkanes, and substituted carboxylic acids.
Applications De Recherche Scientifique
(S)-4-Methylhex-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with chiral centers.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which (S)-4-Methylhex-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor, affecting the overall biochemical reactions within cells.
Comparaison Avec Des Composés Similaires
4-Methylhexanoic acid: Similar in structure but lacks the alkyne group, making it less reactive in certain chemical reactions.
Hex-2-ynoic acid: Shares the alkyne group but differs in the position of the methyl group, affecting its stereochemistry and reactivity.
Uniqueness: (S)-4-Methylhex-2-ynoic acid is unique due to its chiral nature and the presence of both an alkyne and a carboxylic acid group. This combination of features makes it a versatile compound in synthetic chemistry and a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(4S)-4-methylhex-2-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
Clé InChI |
LNPJWHMAAGDLIG-LURJTMIESA-N |
SMILES isomérique |
CC[C@H](C)C#CC(=O)O |
SMILES canonique |
CCC(C)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


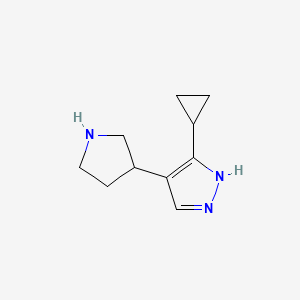

![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)






